molecular formula C22H19N5O3 B2423881 6-(2-Ethoxyphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione CAS No. 878735-03-6

6-(2-Ethoxyphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2423881
CAS RN: 878735-03-6
M. Wt: 401.426
InChI Key: KYWBZEDKDFSUJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-(2-Ethoxyphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione” is a complex organic molecule that likely contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is a structure that, despite being small, has a unique chemical complexity .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of imidazoles and tetraynes to produce various multifunctionalized tricyclic isoindole-1,3-diones . This approach does not require directing groups and can produce highly substituted isoindole-1,3-diones in good yields in the absence of metals, catalysts, and bases .


Chemical Reactions Analysis

The overall transformation involved in the synthesis of similar compounds involves the formation of three new C-C bonds and two new Caryl-O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .

Scientific Research Applications

Antinociceptive and Analgesic Effects

  • Antinociceptive Properties in Mice : Research on imidazolidine derivatives like hydantoins has shown that these compounds, due to their structural similarity with phenytoin, can produce analgesia in mice. A particular derivative, IM-3, demonstrated significant antinociceptive effects in mice, likely mediated by anti-inflammatory mechanisms, without affecting motor coordination or anxiety behavior (Queiroz et al., 2015).
  • Antinociceptive Activity of Amide Derivatives : Structural features of antiepileptic drugs like phenytoin and levetiracetam were combined to enhance antinociceptive activity. Certain amide derivatives of imidazolidine-2,4-dione showed significant antinociceptive properties in a mouse model of acute pain, with a notable compound exhibiting long-lasting effects without impairing motor functions (Czopek et al., 2016).

Hypoglycemic and Hypolipidemic Activities

  • Synthesis and Hypoglycemic Activity : A series of compounds with the 4-(2-methyl-2-phenylpropoxy) benzyl moiety, including derivatives of thiazolidine-2,4-dione, demonstrated hypoglycemic and hypolipidemic activities in genetically obese and diabetic mice, highlighting their potential as therapeutic agents for diabetes and related conditions (Sohda et al., 1982).
  • Novel Euglycemic and Hypolipidemic Agents : Substituted 5-[4-[2-(6,7-dimethyl-1,2,3,4-tetrahydro-2-oxo-4-quinoxalinyl)ethoxy]phenyl]methylene]thiazolidine-2,4-diones were synthesized and showed potent euglycemic and hypolipidemic activities in Wistar male rats. Compound 4a was identified as a particularly potent agent, indicating potential for the treatment of metabolic disorders (Gupta et al., 2005).

Anticonvulsant and Neuroprotective Effects

  • Anticonvulsant Activities : Studies have revealed that compounds such as 7-Nitroindazole and 1-(2-(Trifluoromethylphenyl)-imidazole have anticonvulsant effects independent of their anticipated inhibitory actions on neuronal nitric-oxide synthase. The anticonvulsant effects might be related to undefined properties of nitrogen-containing chemical structures, suggesting a broader spectrum of neuroprotective mechanisms (Matsumura et al., 2008).

Anticancer Properties

  • Tumor Inhibitory Triazenes : Imidazole and phenyl dialkyi triazenes were synthesized and investigated for anti-cancer activity. Active triazenes had a broad spectrum of action and were effective against tumors not sensitive to conventional alkylating agents, indicating the potential for developing new cancer therapies (Audette et al., 1973).

Safety and Hazards

Imidazole, a component of the compound, is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, and may damage fertility or the unborn child .

properties

IUPAC Name

6-(2-ethoxyphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3/c1-3-30-17-12-8-7-11-15(17)27-16(14-9-5-4-6-10-14)13-26-18-19(23-21(26)27)25(2)22(29)24-20(18)28/h4-13H,3H2,1-2H3,(H,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWBZEDKDFSUJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.